

# Zofenopril in Post-Myocardial Infarction Patients: A Comparative Review of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review and meta-analysis of key clinical trials involving Zofenopril for the treatment of patients following a myocardial infarction (MI). The focus is on comparing the efficacy and safety of Zofenopril against other ACE inhibitors, namely Lisinopril and Ramipril, as well as a placebo. The data presented is primarily drawn from the extensive Survival of Myocardial Infarction Long-term Evaluation (SMILE) program.

## **Comparative Efficacy and Safety Data**

The following tables summarize the quantitative outcomes from the key clinical trials within the SMILE program, offering a direct comparison of Zofenopril with its alternatives.

Table 1: Zofenopril vs. Placebo in Post-MI Patients (SMILE-1 Study)



| Endpoint (at 6<br>weeks)                           | Zofenopril<br>(n=772) | Placebo<br>(n=784)     | Risk<br>Reduction with<br>Zofenopril | P-value     |
|----------------------------------------------------|-----------------------|------------------------|--------------------------------------|-------------|
| Combined: Death or Severe Congestive Heart Failure | 7.1% (55<br>patients) | 10.6% (83<br>patients) | 34%                                  | 0.018[1][2] |
| Severe<br>Congestive Heart<br>Failure              | -                     | -                      | 46%                                  | 0.018[1][2] |
| Death                                              | -                     | -                      | 25%                                  | 0.19[1][2]  |
| 1-Year Mortality                                   | 10.0%                 | 14.1%                  | 29%                                  | 0.011[1]    |

Table 2: Zofenopril vs. Lisinopril in Post-MI Patients (SMILE-2 Study)

| Endpoint (at 6 weeks)              | Zofenopril (30-60<br>mg/day) | Lisinopril (5-10<br>mg/day) | P-value     |
|------------------------------------|------------------------------|-----------------------------|-------------|
| Overall Severe<br>Hypotension      | 10.9%                        | 11.7%                       | 0.38[3][4]  |
| Drug-Related Severe<br>Hypotension | 6.7%                         | 9.8%                        | 0.048[3][4] |
| 6-Week Mortality Rate              | 3.2%                         | 4.0%                        | 0.38[3][4]  |

Table 3: Zofenopril vs. Ramipril in Post-MI Patients with Left Ventricular Dysfunction (SMILE-4 Study)



| Endpoint (at 1 year)                             | Zofenopril (60<br>mg/day) + ASA | Ramipril (10<br>mg/day) + ASA | Odds Ratio<br>(OR) [95% CI] | P-value  |
|--------------------------------------------------|---------------------------------|-------------------------------|-----------------------------|----------|
| Combined: Death or Hospitalization for CV Causes | Reduced                         | -                             | 0.70 [0.51-0.96]            | 0.028[5] |
| Hospitalization for Cardiovascular Causes        | Reduced                         | -                             | 0.64 [0.46-0.88]            | 0.006[5] |
| Mortality Rate                                   | No significant difference       | No significant difference     | 1.51 [0.70-3.27]            | 0.293[5] |

Table 4: Pooled Analysis of SMILE Studies - Zofenopril vs. Placebo and Other ACE Inhibitors (Lisinopril & Ramipril)

| Comparison                             | Endpoint (at 1 year)                                   | Hazard Ratio (HR)<br>[95% CI] | P-value      |
|----------------------------------------|--------------------------------------------------------|-------------------------------|--------------|
| Zofenopril vs. Placebo                 | Combined: Death or<br>Hospitalization for CV<br>Causes | 0.60 [0.49-0.74]              | 0.0001[6][7] |
| Zofenopril vs. Other<br>ACE Inhibitors | Combined: Death or<br>Hospitalization for CV<br>Causes | 0.77 [0.63-0.95]              | 0.015[6][7]  |
| Other ACE Inhibitors vs. Placebo       | Combined: Death or<br>Hospitalization for CV<br>Causes | 0.78 [0.60-1.02]              | 0.072[6][7]  |

# **Experimental Protocols**

The methodologies for the key SMILE trials are detailed below.

SMILE-1 Study Protocol



- Objective: To assess if Zofenopril, administered for six weeks after an anterior MI, could improve short-term and long-term outcomes.[1]
- Design: Randomized, double-blind, placebo-controlled.[1]
- Patient Population: 1,556 patients enrolled within 24 hours of the onset of symptoms of acute anterior myocardial infarction.[1]
- Treatment Arms:
  - Zofenopril (n=772)
  - Placebo (n=784)
- Duration: 6 weeks of treatment, with a 1-year follow-up for survival.[1]
- Primary Endpoint: Incidence of death or severe congestive heart failure at six weeks.[1]
- Secondary Endpoint: One-year mortality rate.[8]

#### SMILE-2 Study Protocol

- Objective: To compare the safety and efficacy of Zofenopril and Lisinopril in thrombolyzed patients with acute MI.[3][4]
- Design: Phase III, double-blind, parallel-group, multicenter study.[3][4]
- Patient Population: 1,024 patients (18-75 years old) who had undergone thrombolytic therapy for acute MI.[3][4]
- Treatment Arms:
  - Oral Zofenopril (30-60 mg/day)
  - Oral Lisinopril (5-10 mg/day)
- Treatment Initiation: Within 12 hours of completion of thrombolytic therapy.[3][4]
- Duration: 42 days.[3][4]



- Primary Endpoint: Incidence of severe hypotension (systolic blood pressure <90 mm Hg),</li>
   either cumulative or drug-related.[3][4]
- Secondary Endpoints: Additional safety and efficacy parameters, including 6-week mortality and major cardiovascular complications.[3][4]

### SMILE-4 Study Protocol

- Objective: To compare the safety and efficacy of Zofenopril and Ramipril, in combination with acetylsalicylic acid (ASA), in post-MI patients with left ventricular systolic dysfunction.[5]
- Design: Phase IIIb, randomized, double-blind, parallel-group, multicenter, European study.[5]
- Patient Population: 771 patients with left ventricular dysfunction (clinical signs of heart failure or a left ventricular ejection fraction <45%) following an acute MI.[5]
- Treatment Arms:
  - Zofenopril (60 mg/day) + ASA (100 mg/day)
  - Ramipril (10 mg/day) + ASA (100 mg/day)
- Duration: 1 year.[5]
- Primary Endpoint: One-year combined occurrence of death or hospitalization for cardiovascular causes.[5]

## **Visualizations**

The following diagrams illustrate the logical flow of the SMILE program and the comparative outcomes.





Click to download full resolution via product page

Caption: Workflow of the SMILE Clinical Trial Program.



Click to download full resolution via product page

Caption: Comparative Outcomes of Zofenopril vs. Alternatives.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The effect of the angiotensin-converting-enzyme inhibitor zofenopril on mortality and morbidity after anterior myocardial infarction. The Survival of Myocardial Infarction Long-Term Evaluation (SMILE) Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of the Angiotensin-Converting-Enzyme Inhibitor Zofenopril on Mortality and Morbidity after Anterior Myocardial Infarction American College of Cardiology [acc.org]
- 3. Double-blind comparison between zofenopril and lisinopril in patients with acute myocardial infarction: results of the Survival of Myocardial Infarction Long-term Evaluation-2 (SMILE-2) study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison between zofenopril and ramipril in combination with acetylsalicylic acid in patients with left ventricular systolic dysfunction after acute myocardial infarction: results of a randomized, double-blind, parallel-group, multicenter, European study (SMILE-4) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective role of zofenopril in patients with acute myocardial infarction: a pooled individual data analysis of four randomised, double-blind, controlled, prospective studies -PMC [pmc.ncbi.nlm.nih.gov]
- 7. openheart.bmj.com [openheart.bmj.com]
- 8. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [Zofenopril in Post-Myocardial Infarction Patients: A Comparative Review of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230023#systematic-review-and-meta-analysis-of-zofenopril-clinical-trials-in-post-mi-patients]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com